N-[(methylamino)acetyl]alanine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of N Methylamino Acetyl Alanine and Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are powerful tools for elucidating the three-dimensional structure and vibrational properties of peptides in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of molecules in solution. researchgate.net For dipeptides like N-[(methylamino)acetyl]alanine, NMR studies, including multidimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information on through-space proximities between protons, which helps in defining the peptide's conformational preferences. nih.gov
The analysis of coupling constants and chemical shifts can reveal the relative populations of different conformers. copernicus.orgorganicchemistrydata.org For instance, the presence of multiple sets of resonance peaks in an NMR spectrum can indicate slow exchange between different conformational isomers, such as rotamers resulting from hindered bond rotation. copernicus.org Temperature-dependent NMR studies can be employed to investigate the energetics of these conformational changes. rsc.org In the context of N-methylated peptides, the replacement of an amide proton with a methyl group eliminates the possibility of a hydrogen bond donor at that position, which significantly influences the accessible conformations. nih.gov The conformational behavior of small peptide models is critical for understanding polypeptide and protein structures. rsc.org
| Technique | Information Gained | Relevance to this compound |
| 1D and 2D NMR | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs). nih.gov | Provides data on dihedral angles and inter-proton distances to define solution conformation. researchgate.netmdpi.com |
| Variable Temperature NMR | Coalescence temperatures, activation energy barriers for conformational exchange. rsc.org | Quantifies the energy barriers between different rotamers and isomers. |
| NOESY | Through-space correlations between protons. | Helps to identify folded or extended structures by revealing close contacts between non-adjacent residues. |
Infrared and Raman Spectroscopy for Vibrational Analysis of Amide Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ibm.com These methods are particularly sensitive to the structure and bonding within the amide groups of peptides. nih.govspectroscopyonline.com The frequencies of the amide I (primarily C=O stretching) and amide III bands are known to be characteristic of the protein's secondary structure. spectroscopyonline.comamericanpharmaceuticalreview.com
Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific spectral bands to the normal vibrational modes of the molecule. irb.hrmdpi.com This detailed analysis can reveal information about hydrogen bonding and the local environment of the amide bonds. irb.hr For this compound, these techniques can differentiate between conformations based on the vibrational frequencies of the peptide backbone. A detailed Raman spectroscopic investigation of N-acetyl-L-alanine-methyl-amide (an analogue) has been conducted, with vibrational spectra analyzed and supported by DFT calculations. irb.hrmdpi.com
| Spectroscopic Band | Vibrational Mode | Conformational Significance |
| Amide I | C=O stretching | Sensitive to secondary structure (e.g., β-turns, extended chains) and hydrogen bonding. americanpharmaceuticalreview.com |
| Amide II | N-H bending and C-N stretching | Changes in this region can indicate alterations in the peptide backbone conformation. |
| Amide III | C-N stretching and N-H bending | Also provides information on secondary structure and is often analyzed in conjunction with the Amide I band. americanpharmaceuticalreview.com |
Computational Studies of Molecular Conformation
Computational chemistry provides a powerful avenue for exploring the conformational landscape of molecules, complementing experimental data with detailed energetic and structural information. nih.gov
Ab Initio and Density Functional Theory (DFT) for Potential Energy Surface Generation
Ab initio and Density Functional Theory (DFT) methods are quantum mechanical approaches used to calculate the electronic structure of molecules. uwec.eduopenreview.net These calculations can generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. chemrxiv.org By identifying the low-energy regions on the PES, the most stable conformations of a molecule can be predicted.
For peptide analogues, these methods can reliably reproduce structures and relative energies of various conformations. uwec.edu For instance, DFT calculations have been successfully used to support the analysis of vibrational spectra of dipeptides like N-acetyl-L-alanine-methyl-amide. irb.hrmdpi.com The choice of functional (e.g., B3LYP, BP86) and basis set can influence the accuracy of the results. science.gov
Analysis of Peptide Bond Isomerization and Conformational Preferences (e.g., cis-trans)
The peptide bond (ω) in this compound, specifically the one involving the nitrogen of the sarcosine (B1681465) residue, can exist in either a cis or trans conformation. wikipedia.org The N-methylation of a peptide bond is known to decrease the energy barrier for cis-trans isomerization compared to a secondary peptide bond. nih.gov This is because the steric hindrance between the α-carbon substituents and the N-methyl group is a key factor in determining the relative stability of the cis and trans isomers.
Computational studies can quantify the energy difference between these isomers and the rotational barriers separating them. nih.gov The conformational preferences of N-methylated amino acids are largely dictated by increased steric hindrance and the absence of a hydrogen-bond donor. nih.gov In homochiral sequences of N-methylated peptides, there is a strong preference for a βVI-folded conformation which contains a cis amide bond in the middle. researchgate.net The cis-trans isomerization can act as a molecular switch, a concept that has been extensively studied, particularly in the context of proline-containing peptides. nih.govmicrobialcell.comnih.gov
| Isomer | Dihedral Angle (ω) | Relative Stability | Factors Influencing Stability |
| trans | ~180° | Generally more stable for most peptide bonds. | Reduced steric clash between adjacent side chains and Cα atoms. |
| cis | ~0° | Generally less stable, but the energy difference is smaller for N-methylated peptides. researchgate.net | Steric interactions involving the N-methyl group and adjacent residues. |
Chiral Discrimination and Enantiomeric Recognition in Molecular Systems
Chiral recognition is a fundamental process in biological systems and is crucial in fields like asymmetric catalysis and chiral analysis. nih.gov It involves the differential interaction of a chiral molecule (a chiral selector) with the two enantiomers of another chiral compound. nih.gov This interaction leads to the formation of diastereomeric complexes with different stabilities and spectroscopic properties. nih.govmdpi.com
For amino acid derivatives like this compound, chiral recognition can be studied using various techniques, including NMR spectroscopy and fluorescence spectroscopy. nih.govacs.org The presence of a chiral selector can induce chemical shift differences in the NMR spectra of the enantiomers, allowing for their discrimination. acs.org Similarly, changes in fluorescence intensity upon complexation can be used to quantify enantiomeric recognition. nih.gov The development of synthetic receptors capable of enantioselective recognition of amino acids and their derivatives is an active area of research. nih.govnih.govmdpi.com Chiral UPLC-MS/MS methods have also been developed for the separation and identification of amino acid enantiomers. mdpi.com
| Technique | Principle of Chiral Discrimination | Application to this compound |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent or receptor, leading to non-equivalent NMR signals for the enantiomers. acs.org | Determination of enantiomeric purity and study of the interactions responsible for recognition. |
| Fluorescence Spectroscopy | Differential quenching or enhancement of the fluorescence of a chiral probe upon binding to each enantiomer. nih.gov | Sensitive detection and quantification of enantiomeric excess. |
| Chiral Chromatography (UPLC/HPLC) | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. mdpi.com | Preparative or analytical separation of the L- and D-enantiomers. |
Molecular Interactions and Biochemical Recognition
Non-Covalent Interactions of N-Acylated Amino Acid Derivatives
Hydrogen Bonding: A predominant feature of N-acylated amino acids is the presence of amide and carboxyl groups, which are excellent hydrogen bond donors and acceptors. Intermolecular hydrogen bonding between the N-H moiety of the amide and the C=O group of an adjacent molecule is a key factor in the self-assembly and formation of organized structures. nih.gov Crystal structure analyses of related compounds, such as N-acetyl-L-alanine, reveal extensive hydrogen-bonding networks that stabilize the molecular packing. pnas.org The presence of additional functional groups, such as the methylamino group in N-[(methylamino)acetyl]alanine, can further influence the hydrogen bonding patterns.
Hydrophobic Interactions: The nonpolar parts of N-acylated amino acid derivatives, including the alkyl side chains and any acyl chains, drive hydrophobic interactions. These interactions are particularly significant in aqueous environments, where the nonpolar groups tend to associate to minimize their contact with water. Studies on N-acetyl-amino acid amides have shown that the hydrophobicity of the amino acid side chain influences their partitioning behavior and interactions. pnas.org For instance, research on N-acetyl-leucine-amide has provided evidence for long-range hydration forces and solute-solute correlations driven by hydrophobic effects. oup.com The preference for D-isomers of N-acetyl amino acids in certain reactions has been attributed to preferential hydrophobic interactions with other molecules, such as adenine. scirp.org
| Interaction Type | Key Molecular Features Involved | Significance for N-Acylated Amino Acid Derivatives |
| Hydrogen Bonding | Amide (N-H) and Carboxyl (C=O) groups | Dictates self-assembly, crystal packing, and interaction with polar residues in binding sites. nih.govpnas.org |
| Hydrophobic Interactions | Alkyl side chains, acyl groups | Drives aggregation in aqueous media and binding to nonpolar pockets in proteins. pnas.orgoup.comscirp.org |
| n→π Interactions* | Adjacent carbonyl groups | Influences conformational preferences and stability. nsf.govfrontiersin.org |
Enzyme and Substrate Interactions (General Mechanistic Studies)
The biological effects of amino acid derivatives are often mediated through their interaction with enzymes. As analogs of natural amino acids, N-acylated derivatives can act as substrates, inhibitors, or modulators of various enzymes, particularly those involved in amino acid metabolism and protein synthesis.
Overview of Interactions with Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. wikipedia.org This process occurs in two steps: first, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate (aa-AMP), and second, the activated amino acid is transferred to the 3' end of its corresponding tRNA. nih.gov
The active site of an aaRS is highly specific for its cognate amino acid, but this specificity is not absolute. Amino acid analogs, including N-acylated derivatives, can sometimes be recognized and processed by these enzymes. mdpi.com For example, the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) has been shown to be a substrate for alanyl-tRNA synthetase (AlaRS). nsf.gov This indicates that the active site of AlaRS can accommodate modifications to the alanine (B10760859) structure.
The interaction of an N-acylated amino acid with an aaRS can have several outcomes:
No interaction: The derivative may be too sterically hindered or electronically different to bind to the active site.
Binding without reaction: The derivative may bind to the active site but not be a substrate for the aminoacylation reaction, thus acting as a competitive inhibitor.
Aminoacylation: The derivative may be accepted as a substrate and attached to a tRNA, potentially leading to its incorporation into proteins.
Many aaRSs possess a proofreading or editing mechanism to prevent the misincorporation of incorrect amino acids. oup.com This editing function can recognize and hydrolyze a misacylated tRNA. An N-acylated amino acid that is incorporated onto a tRNA may or may not be cleared by this editing mechanism.
General Mechanisms of Enzyme Inhibition by Amino Acid Derivatives (e.g., N-acetyl-dl-alanine methylamide)
Amino acid derivatives can inhibit enzymes through various mechanisms, most commonly competitive, non-competitive, or uncompetitive inhibition. As structural mimics of natural substrates, they often act as competitive inhibitors, binding to the active site and preventing the binding of the endogenous substrate.
In the context of aaRSs, an N-acylated amino acid can act as a competitive inhibitor by binding to the amino acid binding pocket of the enzyme. The non-proteinogenic amino acid BMAA, for instance, acts as a competitive inhibitor of human alanyl-tRNA synthetase (AlaRS) for the activation of alanine. nsf.gov This inhibition can disrupt the normal process of protein synthesis.
The inhibitory potential of a compound like N-acetyl-dl-alanine methylamide would depend on its affinity for the active site of a target enzyme compared to the natural substrate. The N-acetylation and C-terminal methylation modify the charge and steric properties of the alanine backbone, which would influence its binding to an enzyme like AlaRS. Kinetic studies are necessary to determine the mode of inhibition and the inhibitory constants (e.g., Ki).
| Compound/Class | Target Enzyme(s) | Mechanism of Interaction/Inhibition |
| β-N-methylamino-L-alanine (BMAA) | Alanyl-tRNA Synthetase (AlaRS) | Substrate and competitive inhibitor of amino acid activation. nsf.gov |
| Propionic Acid | Alanine Racemase | Inhibition of enzyme activity. nih.gov |
| General N-Acylated Amino Acids | Aminoacyl-tRNA Synthetases | Potential for competitive inhibition by binding to the amino acid active site. nsf.gov |
Application in Chemical Biology and Peptidomimetic Design
N-[(methylamino)acetyl]alanine as a Building Block in Complex Molecule Synthesis
In the synthesis of complex peptides and peptidomimetics, this compound, often in its protected form (e.g., Fmoc-Sar-Ala-OH), functions as a specialized dipeptide building block. The chemical synthesis of peptides containing N-methylated amino acids can be challenging. Specifically, the coupling of an amino acid to the secondary amine of an N-methylated residue is often slow and inefficient, which can lead to side reactions or incomplete synthesis. scispace.com
To circumvent these synthetic hurdles, the use of pre-formed N-methylated dipeptide units like this compound is a common and effective strategy. acs.org By incorporating the sarcosine-alanine pair as a single unit during solid-phase peptide synthesis (SPPS), the difficult coupling step onto the secondary amine is avoided. This approach facilitates the creation of peptide sequences with targeted N-methylation at specific sites. acs.org The use of such building blocks is crucial for constructing libraries of complex peptide analogues for screening and developing new potential drugs. benthamdirect.com
Rational Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net The rational design of these molecules often involves strategic chemical modifications to the peptide backbone to enhance stability, bioavailability, and receptor specificity. upc.edu
The incorporation of N-methylated residues, such as the sarcosine (B1681465) (N-methylglycine) component of this compound, is a cornerstone of peptidomimetic design. benthamdirect.comupc.edu This modification introduces a methyl group onto the backbone amide nitrogen, which has several profound effects on the peptide's properties. researchgate.net
One of the most significant advantages is the enhanced resistance to proteolytic degradation. benthamdirect.comresearchgate.net Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic utility. The tertiary amide bond created by N-methylation is sterically hindered and not recognized efficiently by many proteases, thus increasing the peptide's half-life in biological systems. upc.eduresearchgate.net
The inclusion of N-methylated units like this compound is a key strategy for fine-tuning the biological activity and stability of peptide analogues. benthamdirect.comresearchgate.net By strategically replacing specific amino acids with their N-methylated counterparts, medicinal chemists can systematically alter the peptide's characteristics. bohrium.comacs.org
N-methylation increases the lipophilicity (fat-solubility) of a peptide by masking the polar N-H bond. benthamdirect.com This can lead to improved absorption and permeability across cellular membranes, enhancing oral bioavailability. upc.eduresearchgate.net The combination of increased stability and improved membrane transport makes N-methylation a powerful tool in converting a promising peptide lead into a viable drug candidate. nih.govmdpi.com However, the effect of N-methylation on biological activity can be unpredictable; while it may enhance stability, it can also disrupt critical hydrogen bonds necessary for receptor binding, leading to a loss of activity. nih.govmdpi.com Therefore, its application requires careful structure-activity relationship studies.
Table 1: Effects of N-Methylation as a Design Strategy in Peptidomimetics
| Property Affected | Impact of N-Methylation | Rationale |
| Proteolytic Stability | Increased | The tertiary amide bond is sterically shielded and a poor substrate for proteases. benthamdirect.comresearchgate.netresearchgate.net |
| Conformation | Restricted; alters secondary structure | Eliminates amide N-H hydrogen bond donor; influences cis/trans isomer ratio. upc.edunih.gov |
| Receptor Binding | Modulated (can increase or decrease) | Conformational restriction may pre-organize the peptide for binding, but can also disrupt essential interactions. nih.govmdpi.com |
| Lipophilicity | Increased | Masks the polar amide N-H group, making the peptide more lipid-soluble. benthamdirect.com |
| Membrane Permeability | Generally Increased | Enhanced lipophilicity and reduced desolvation penalty due to fewer H-bond donors can improve cell penetration. upc.eduresearchgate.net |
Structure-Activity Relationship (SAR) Studies of N-Acylated Peptide Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological function. For peptide drugs, this often involves systematic modifications to determine which components are essential for activity. chemrxiv.org The N-terminal acylation of a peptide, such as the acetyl group in this compound, is a common modification explored in SAR studies. acs.org
Alanine (B10760859) scanning is a widely used technique in SAR studies to determine the functional importance of individual amino acid side chains in a peptide's activity. genscript.comproteogenix.science The method involves systematically replacing each residue in the peptide sequence with alanine, which has a minimal, non-reactive methyl side chain. proteogenix.science By measuring the biological activity of each resulting analogue, researchers can identify "hotspot" residues whose side chains are critical for binding or function. chemrxiv.orgjpt.com
A related and highly relevant technique is N-methyl scanning or sarcosine scanning . scispace.complos.org In this approach, residues are systematically replaced with their N-methylated counterparts. For example, a glycine (B1666218) residue would be replaced with sarcosine. This technique specifically probes the importance of the backbone amide N-H proton. A significant loss of activity upon N-methylation suggests that the hydrogen bond donor at that position is crucial for maintaining the bioactive conformation or for direct interaction with the target receptor. scispace.comnih.gov The use of a building block like this compound inherently involves such a modification, and its impact would be evaluated within this SAR framework.
Table 2: Comparison of Alanine Scanning and N-Methyl Scanning
| Technique | Modification Made | Information Gained | Primary Application |
| Alanine Scanning | Replaces a native amino acid with Alanine. | Identifies the importance of the amino acid's side chain for biological activity. genscript.comproteogenix.science | Maps functional epitopes and protein-protein interaction "hotspots". jpt.comresearchgate.net |
| N-Methyl Scanning | Replaces a native amino acid with its N-methylated version (e.g., Glycine to Sarcosine). | Identifies the importance of the backbone amide N-H proton for hydrogen bonding and maintaining conformation. scispace.comnih.gov | Probes the role of backbone conformation and key hydrogen bonds in peptide function and stability. plos.org |
Utility in Genetic Code Expansion for Noncanonical Amino Acid Incorporation
Genetic code expansion is a powerful technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs)—those not among the 20 standard proteinogenic ones—into proteins during ribosomal translation. nih.govyale.edu This is achieved by engineering and introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and assigns it to a unique codon, often a stop codon like UAG. nih.govnih.gov
The ribosomal incorporation of N-methylated amino acids, such as N-methyl-alanine, has been successfully demonstrated using in vitro translation systems. acs.orgacs.org However, the efficiency of this process is often lower than for standard amino acids. oup.com The ribosome and elongation factors (like EF-Tu) have evolved to recognize and process L-α-amino acids, and the N-methyl group can cause steric hindrance, leading to poorer recognition and slower incorporation rates. oup.comrsc.org
Researchers have developed strategies to improve the efficiency of N-methylated amino acid incorporation, including the use of engineered ribosomes and modified elongation factors that are more accommodating to these substrates. acs.orgnih.govacs.org While single N-methylated residues can be incorporated, the ribosomal synthesis of peptides containing dipeptide units like this compound as a single block is a significant and currently unmet challenge for the translational machinery. researchgate.net
Table 3: Reported Incorporation Efficiencies of Various N-Methylated Amino Acids in Cell-Free Translation Systems
| N-Methylated Amino Acid | Relative Incorporation Efficiency (%) | System/Method |
| N-methyl-phenylalanine | 45% | S-30 system, nonsense suppression acs.org |
| N-methyl-alanine | 35% | S-30 system, nonsense suppression acs.org |
| N-methyl-alanine | 24% | E. coli S30 crude cell extract acs.org |
| N-methyl-glycine | ~25-30% | S-30 system, nonsense suppression acs.org |
| N-methyl-tyrosine | ~12-15% | S-30 system, nonsense suppression acs.org |
| N-methyl-leucine | <20% | S-30 system, nonsense suppression acs.org |
Advanced Analytical Methodologies for Detection and Characterization
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of a wide array of chemical entities. Its high sensitivity and specificity make it an indispensable tool for analyzing compounds like N-[(methylamino)acetyl]alanine, especially when coupled with chromatographic separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound such as this compound, LC-MS would be the premier method for its identification and quantification in complex biological matrices.
In a typical LC-MS workflow, the sample would first be subjected to a separation on a liquid chromatography column. Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) would be a suitable choice. HILIC is adept at retaining and separating highly polar compounds that show poor retention on traditional reversed-phase columns. The separation of various amino acids and their derivatives, including acetylated and methylated forms, has been successfully achieved using HILIC-MS. nih.gov
Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for such molecules, as it is a soft ionization method that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would then be employed for structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. For N-acetylated amino acids, common fragmentation patterns include the loss of water (H₂O) and ketene (B1206846) (C₂H₂O). nih.govresearchgate.net The specific fragmentation pattern of this compound would provide a unique fingerprint for its unambiguous identification.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | HILIC column (e.g., amide or silica-based) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from high organic to high aqueous to ensure retention and elution |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₆H₁₃N₂O₃⁺ |
| Product Ions | Expected fragments from CID (e.g., loss of acetyl group, loss of alanine (B10760859) moiety) |
High-Resolution Mass Spectrometry for Isomer and Enantiomer Differentiation
The differentiation of isomers and enantiomers is a significant analytical challenge. High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides highly accurate mass measurements, which can help in confirming the elemental composition of a molecule. However, MS alone cannot typically distinguish between isomers.
To differentiate this compound from its isomers, coupling with a separation technique is essential. The unique fragmentation patterns generated in an MS/MS experiment can sometimes distinguish between structural isomers. For instance, studies on isomeric acetyl amino acids have shown that side-chain acetylated amino acids produce distinct fragment ions compared to their Nα-acetylated counterparts. nih.govresearchgate.net
For enantiomeric differentiation (L-alanine vs. D-alanine form), mass spectrometry is not directly applicable. This requires a chiral separation step prior to MS analysis, as discussed in the chromatographic sections below.
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating a target analyte from a complex mixture before its detection and characterization.
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of amino acids and their derivatives. For this compound, reversed-phase HPLC could be employed, potentially with an ion-pairing agent to improve retention of the polar molecule. However, as mentioned, HILIC is often a more effective approach for such compounds. nih.gov The separation of various methylated amino acids has been demonstrated using HPLC with pre-column derivatization to enhance detection by fluorescence or UV-Vis absorption. koreascience.krresearchgate.net
Capillary Electrophoresis (CE) is another powerful separation technique known for its high efficiency and resolution. CE separates molecules based on their charge-to-size ratio in an electric field. This method is well-suited for the analysis of charged molecules like amino acids and their derivatives. ku.dk Chiral selectors, such as cyclodextrins or certain antibiotics, can be added to the background electrolyte in CE to enable the separation of enantiomers. researchgate.netacs.org This would be a crucial application for resolving the L- and D-forms of this compound.
Table 2: Comparison of Chromatographic Techniques for this compound Separation
| Technique | Principle | Advantages for this compound | Disadvantages |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Widely available; robust. | Poor retention without ion-pairing agents. |
| HILIC | Separation based on hydrophilicity. | Excellent for polar compounds; good compatibility with ESI-MS. | Can have longer equilibration times. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio. | High separation efficiency; small sample volume; can separate enantiomers with chiral additives. | Lower concentration sensitivity compared to HPLC; can be less robust. |
Future Research Directions for N Methylamino Acetyl Alanine
Development of Novel and Efficient Synthetic Approaches for N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids, such as N-[(methylamino)acetyl]alanine, presents considerable challenges to synthetic chemists. The primary obstacle is the steric hindrance offered by the N-methyl group, which can significantly slow down the coupling reaction and lead to incomplete reactions or racemization. rsc.orgmdpi.com Traditional peptide synthesis methods often prove inefficient, necessitating the development of innovative and more robust strategies. scielo.org.mx
Future research in this area is focused on several promising avenues:
Advanced Coupling Reagents: The development of novel coupling reagents that can overcome the steric bulk of N-methylated amino acids is a high priority. rsc.org Reagents that form highly reactive intermediates can facilitate amide bond formation under milder conditions, thereby minimizing side reactions. scielo.org.mx
Micro-flow Technology: Micro-flow synthesis has emerged as a powerful technique for peptide bond formation. scielo.org.mxnih.gov This technology allows for precise control over reaction time and temperature, which is crucial for minimizing undesired side reactions like racemization. By enabling the use of highly reactive reagents in a controlled manner, micro-flow reactors can significantly improve the yield and purity of N-methylated peptides. scielo.org.mxnih.gov
Optimized Solid-Phase Synthesis (SPS): Solid-phase synthesis is a cornerstone of peptide chemistry, and adapting it for efficient N-methylation is a key research focus. researchgate.netspringernature.com This includes the development of on-resin methylation protocols that allow for the direct methylation of the peptide backbone after it has been assembled on the solid support. springernature.com Optimized procedures, such as using specific bases and methylating agents, can reduce reaction times from hours to minutes. researchgate.net Microwave-assisted couplings are also being explored to enhance the efficiency of difficult coupling steps involving N-methylated residues. springernature.comresearchgate.net
Enzymatic and Ribosomal Synthesis: Looking further ahead, enzymatic and ribosomal methods for incorporating N-methylated amino acids are being investigated. nih.gov Leveraging natural product biosynthetic pathways, such as those for borosins, could provide a highly selective and efficient means of producing N-methylated peptides. researchgate.net Recent advancements have shown that modified ribosomes can facilitate the incorporation of N-methylated amino acids into peptides, opening up new possibilities for creating libraries of these modified biomolecules. nih.gov
These advancements in synthetic methodology will be crucial for making N-methylated peptides, including those containing the this compound motif, more accessible for a wide range of research applications.
Advanced Computational Modeling of this compound Interactions in Biological Systems
The N-methyl group in a peptide backbone does more than just add steric bulk; it fundamentally alters the molecule's conformational landscape. It removes the amide proton, a key hydrogen bond donor, and can influence the preference for cis or trans amide bond conformations. mdpi.comrsc.org Understanding these structural consequences is vital for predicting how N-methylated peptides like those containing this compound will interact with biological targets. Advanced computational modeling is an indispensable tool for these investigations.
Future research in computational modeling will likely concentrate on the following areas:
Enhanced Sampling Molecular Dynamics (MD) Simulations: Conventional MD simulations can struggle to adequately sample the conformational space of flexible molecules like peptides. rsc.org Enhanced sampling techniques, such as metadynamics and replica-exchange MD, are being increasingly applied to overcome these limitations and provide a more complete picture of the structural ensembles of N-methylated peptides. rsc.orgresearchgate.netbiorxiv.org These methods can help to rationalize the conformational effects of N-methylation and their influence on receptor affinity. researchgate.net
Force Field Development and Refinement: The accuracy of any molecular simulation is heavily dependent on the quality of the underlying force field. rsc.orgrsc.org There is a need for continued development and refinement of force fields to more accurately represent the subtle electronic and steric effects of N-methylation. rsc.org For instance, accurately predicting the cis/trans isomer ratio of the amide bond is a significant challenge that requires improved force field parameters. rsc.orgrsc.org
Quantum Mechanics (QM) and Hybrid QM/MM Methods: For a highly detailed understanding of the electronic structure and reactivity at the site of N-methylation, quantum mechanics calculations are invaluable. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the most critical part of the system with high-level QM theory and the remainder with more computationally efficient MM methods, can provide a powerful approach to modeling the interactions of N-methylated peptides within a complex biological environment like an enzyme's active site. acs.org
Predicting Pharmacokinetic Properties: Computational models are being developed to predict the pharmacokinetic properties of N-methylated peptides, such as membrane permeability. plos.orglenus.ie Gaussian accelerated molecular dynamics (GaMD) simulations, for example, have been used to characterize how N-methylation influences the free energy landscape of cyclic peptides in different solvent environments, providing insights into their ability to cross cell membranes. plos.org
By combining these advanced computational approaches, researchers can gain unprecedented insight into the structure-function relationships of N-methylated peptides, guiding the rational design of new molecules with desired biological activities.
Exploration of N-Methylated Peptide Analogues in Novel Chemical Biology Applications
The unique properties conferred by N-methylation make peptides containing this modification, including analogues of this compound, highly attractive for a variety of applications in chemical biology and drug discovery. scielo.org.mxnih.govnih.gov N-methylation can enhance proteolytic stability, improve membrane permeability, and modulate receptor binding affinity and selectivity. scielo.org.mxnih.govnih.gov
Future exploration in this field is expected to focus on:
Drug Discovery and Development: A primary application of N-methylated peptides is in the development of new therapeutics. scielo.org.mxnih.gov By systematically replacing amide bonds with N-methylated versions (a process known as an "N-methylation scan"), researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a peptide lead. springernature.com This strategy is being used to develop orally bioavailable peptide drugs and to create potent and selective inhibitors of challenging targets like protein-protein interactions. rsc.orgnih.gov
Chemical Probes for Studying Biological Systems: N-methylated peptide analogues can serve as valuable chemical probes to investigate biological processes. Their increased stability against enzymatic degradation makes them more robust tools for studying receptor-ligand interactions or for tracking cellular pathways. researchgate.net The conformational constraints imposed by N-methylation can also be used to dissect the specific structural requirements for biological activity.
Development of Novel Biomaterials: The ability of N-methylation to influence peptide conformation can be harnessed to create novel biomaterials with specific folded structures (foldamers). researchgate.net These N-methylated peptidomimetics could be designed to self-assemble into well-defined nanostructures for applications in tissue engineering, drug delivery, or as antimicrobial agents.
Expanding the Chemical Space of Ribosomally Synthesized Peptides: The development of methods to incorporate N-methylated amino acids into ribosomally synthesized peptide libraries opens up exciting possibilities for discovering new bioactive molecules. nih.gov This approach allows for the creation of vast libraries of N-methylated peptides that can be screened for a wide range of functions, from enzyme inhibition to receptor agonism or antagonism. nih.gov
The continued exploration of N-methylated peptide analogues will undoubtedly lead to new discoveries and technologies, with the potential to impact fields ranging from fundamental biology to clinical medicine.
Q & A
Q. Methodological Insight :
| Parameter | Impact on Synthesis | Optimal Range |
|---|---|---|
| Reaction Temperature | Higher rates vs. racemization | 35–45°C |
| Enzyme Concentration | Yield vs. cost efficiency | 0.5–1.5 U/mg substrate |
| pH | Enzyme stability/activity | 7.5 ± 0.2 |
Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Q. Basic Research Focus
- HPLC-MS : Quantifies purity and detects impurities at <0.1% levels. Use C18 columns with 0.1% formic acid in mobile phases for optimal retention .
- NMR Spectroscopy : ¹H/¹³C NMR confirms acetyl and methylamino group positions. D₂O solvent suppresses exchangeable proton interference .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Challenge : Differentiating diastereomers requires chiral columns (e.g., Chirobiotic T) with polar organic mode .
How does pH affect the stability of this compound in aqueous solutions, and what degradation products form under acidic/basic conditions?
Q. Basic Research Focus
- Stability Profile :
Advanced Research : Use LC-QTOF-MS to identify transient intermediates (e.g., Schiff bases) during degradation .
What computational modeling approaches predict the reactivity of this compound in biological systems?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic attack sites on the acetyl group .
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., peptidases) to assess metabolic pathways .
- ADMET Predictions : Estimates blood-brain barrier permeability (logBB >0.3) and renal clearance .
Data Contradiction : Discrepancies between in silico predictions and in vitro assays require validation via SPR (surface plasmon resonance) binding studies .
How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Q. Advanced Research Focus
- Meta-Analysis : Apply Cochrane review principles to aggregate data from heterogeneous studies (e.g., variable cell lines or assay endpoints) .
- Dose-Response Reassessment : EC₅₀ values may vary due to solvent effects (e.g., DMSO vs. PBS). Normalize data to internal controls .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups) to identify confounding variables .
What challenges arise in detecting trace degradation products of this compound in biological matrices?
Q. Advanced Research Focus
- Matrix Effects : Plasma proteins interfere with LC-MS signals. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup .
- Low-Abundance Analytes : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) .
- Isomeric Differentiation : Employ ion-mobility spectrometry (IMS) to separate structurally similar degradants .
How do solvent polarity and temperature influence the compound’s conformational dynamics in solution?
Q. Advanced Research Focus
- Circular Dichroism (CD) : Monitors helical propensity in polar solvents (e.g., water vs. methanol) .
- NMR Relaxation Studies : Measures rotational correlation times to assess flexibility .
- MD Simulations : Predicts solvent-accessible surface area (SASA) changes under varying conditions .
What isotopic labeling strategies are optimal for tracing this compound in metabolic studies?
Q. Advanced Research Focus
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